N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dioxane and bases to promote the intramolecular C-S bond coupling cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and cytotoxic properties
Medicine: Explored as a potential therapeutic agent for diseases involving inflammation and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- **6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Uniqueness
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique cyclohexyl and hydroxyethyl substituents, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives. Its potential anti-inflammatory and cytotoxic effects make it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-13(11-6-2-1-3-7-11)10-17-15(20)16-18-12-8-4-5-9-14(12)21-16/h4-5,8-9,11,13,19H,1-3,6-7,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYUIODJUUORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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